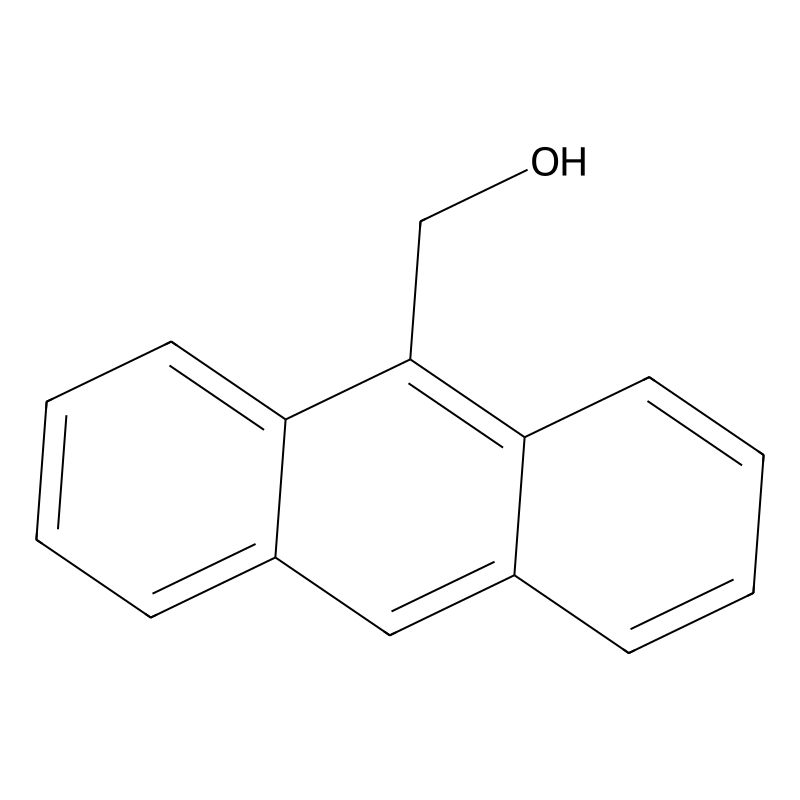

9-Anthracenemethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diels-Alder Reaction Precursor

9-Anthracenemethanol is a valuable starting material in a specific type of chemical reaction called the Diels-Alder reaction. In this reaction, it acts as a dienophile, a molecule with a double bond system that readily reacts with another molecule called a diene []. This reaction is particularly useful for forming complex organic molecules with specific ring structures []. For example, 9-anthracenemethanol can react with dimethylacetylene-dicarboxylate to yield lactone derivatives, which are cyclic esters with various applications in organic chemistry [].

Polymerization Initiator

Another research application of 9-anthracenemethanol involves its use as an initiator in the ring-opening polymerization of certain cyclic molecules. This process involves breaking open the ring structure of a molecule and linking the individual units to form a polymer chain. 9-anthracenemethanol has been shown to be an effective initiator for the ring-opening polymerization of delta-valerolactone, leading to the formation of poly(delta-valerolactone) []. This type of polymer has potential applications in the development of biodegradable materials [].

9-Anthracenemethanol is an organic compound with the molecular formula and a molecular weight of 208.26 g/mol. It is classified as an anthracene derivative, specifically a hydroxymethyl derivative of anthracene. The compound is known for its pale yellow solid form and is represented by the CAS number 1468-95-7. It is primarily utilized in organic synthesis and various

- Diels-Alder Reactions: This compound can undergo Diels-Alder reactions, where it reacts with dienophiles such as dimethylacetylene dicarboxylate to form lactone derivatives. This reaction is notable for synthesizing complex organic molecules .

- Hydrogenation: The synthesis of 9-anthracenemethanol typically involves the hydrogenation of 9-anthracenecarboxaldehyde using sodium borohydride in ethanol. This method yields a high purity product and demonstrates the compound's ability to participate in reduction reactions .

- Photo

The most common synthesis method for 9-anthracenemethanol involves the following steps:

- Starting Material: Begin with 9-anthraldehyde.

- Reagent Addition: Dissolve 206 mg (1.0 mmol) of 9-anthraldehyde in 3 mL of ethanol.

- Reduction: Add 38 mg (1.0 mmol) of sodium borohydride to the solution and stir at room temperature for approximately 30 minutes.

- Quenching: Quench the reaction by adding 2 mL of water.

- Extraction: Extract the product using ether and dry over anhydrous sodium sulfate.

- Purification: Purify the crude alcohol through flash column chromatography using a hexanes/ethyl acetate mixture (80/20) to obtain the final product with high yield (99%) .

9-Anthracenemethanol has various applications in organic chemistry:

- Supramolecular Chemistry: It serves as a precursor for supramolecular assemblies due to its functional groups that can engage in non-covalent interactions.

- Organic Synthesis: The compound is utilized in synthetic pathways, particularly in constructing complex organic molecules through reactions like Diels-Alder.

- Material Science: Its derivatives are explored for use in materials science, particularly in developing organic semiconductors and optoelectronic devices .

Interaction studies involving 9-anthracenemethanol have primarily focused on its reactivity with other chemical species during synthesis processes rather than direct biological interactions. The compound's ability to form complexes or react with various dienophiles highlights its potential utility in synthetic applications but lacks extensive research on its interactions at a molecular or cellular level.

Several compounds share structural similarities with 9-anthracenemethanol, including:

- 9-Anthraldehyde: A precursor used in the synthesis of 9-anthracenemethanol; it contains a carbonyl group instead of a hydroxymethyl group.

- Phenanthrol: An isomeric compound that shares similar aromatic properties but differs in structure and functional groups.

- 1-Naphthol: Another aromatic alcohol that exhibits different reactivity patterns compared to 9-anthracenemethanol.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 9-Anthraldehyde | Aldehyde | Precursor for synthesis |

| Phenanthrol | Aromatic Alcohol | Isomeric structure |

| 1-Naphthol | Aromatic Alcohol | Different reactivity patterns |

The uniqueness of 9-anthracenemethanol lies in its specific hydroxymethyl substitution on the anthracene ring, which influences its reactivity and applications compared to these similar compounds.

Reductive Hydrogenation of 9-Anthracenecarboxaldehyde

The synthesis of 9-anthracenemethanol predominantly involves the reduction of 9-anthracenecarboxaldehyde, a reaction optimized for both yield and purity. The most widely adopted method employs sodium borohydride (NaBH₄) in ethanol, achieving near-quantitative yields (99%) under ambient conditions. The reaction proceeds via nucleophilic attack by borohydride on the carbonyl carbon, forming an alkoxyborate intermediate that hydrolyzes to the alcohol upon workup.

Industrial-scale production of the aldehyde precursor, as detailed in US Patent 6084134A, utilizes anthracene derivatives reacted with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled conditions (80–120°C, atmospheric pressure). This method minimizes byproducts and eliminates the need for steam distillation, achieving >97% purity. Subsequent reduction of the aldehyde to 9-anthracenemethanol is streamlined by NaBH₄, with stoichiometric equivalence (1:1 aldehyde:NaBH₄) ensuring complete conversion.

Key Reaction Parameters:

- Temperature: 20–25°C (room temperature)

- Time: 30 minutes

- Workup: Aqueous extraction with ether, drying over Na₂SO₄, and flash chromatography (hexanes/ethyl acetate)

Sodium Borohydride-Mediated Reduction Kinetics

The kinetics of NaBH₄-mediated reductions are influenced by solvent polarity, hydride availability, and substrate steric effects. In ethanol, the reaction follows pseudo-first-order kinetics with a rate constant dependent on alcohol concentration. The rate law is expressed as:

$$

\text{Rate} = k[\text{NaBH₄}][\text{Aldehyde}][\text{Ethanol}]^{1.5}

$$

This solvent-assisted mechanism involves hydrogen bonding between ethanol and the carbonyl oxygen, polarizing the C=O bond for hydride attack. The reaction’s exothermic nature (−105 kJ/mol) necessitates controlled addition to prevent thermal runaway, particularly at scale.

Comparative studies highlight ethanol’s superiority over methanol or isopropanol due to its optimal polarity and boiling point (78°C), which facilitates easy removal post-reaction. Methanol, while reactive, introduces risks of over-reduction in polyfunctional substrates.

Solvent System Optimization for Yield Enhancement

Ethanol remains the solvent of choice for 9-anthracenemethanol synthesis, balancing reactivity, cost, and safety. Alternative solvents like tetrahydrofuran (THF) or dichloromethane (DCM) were explored but resulted in incomplete reductions (<70% yield) due to poor NaBH₄ solubility. Aqueous-ethanol mixtures (≤20% H₂O) marginally improved yields (98→99%) by stabilizing intermediates but complicated product isolation.

Table 1: Solvent Optimization for NaBH₄ Reduction

| Solvent | Yield (%) | Purity (%) | Isolation Difficulty |

|---|---|---|---|

| Ethanol | 99 | 99 | Low |

| Methanol | 95 | 97 | Moderate |

| THF | 70 | 85 | High |

| DCM | 65 | 80 | High |

Scalable Production Protocols for Research-Grade Material

Scalable synthesis requires harmonizing precursor availability, reaction safety, and purification efficiency. The aldehyde precursor is produced via the Bayer process, where anthracene reacts with DMF/POCl₃ at 85–90°C. This method achieves 99.8% conversion with minimal wastewater, critical for industrial adoption.

For 9-anthracenemethanol, batch processes using NaBH₄ in ethanol are easily scaled to 10–100 g quantities. Key modifications include:

- Pre-cooling reagents to mitigate exothermicity

- Mechanical stirring for homogeneous mixing

- Gravity filtration replacing chromatography at scale

Post-synthesis, recrystallization from hot methanol yields 99% pure product as pale-yellow crystals (mp 162–164°C).

Host-Guest Complexation with Cyclodextrins

The interaction between 9-anthracenemethanol and β-cyclodextrin (β-CD) exemplifies the principles of host-guest chemistry. β-CD’s hydrophobic cavity accommodates the anthracene moiety of 9-anthracenemethanol, while its hydrophilic exterior stabilizes the complex in aqueous environments. Reversed-phase liquid chromatography studies determined a 1:1 stoichiometry for the β-CD:9-anthracenemethanol complex, with apparent formation constants ($$K1$$) ranging from 136 to 373 M$$^{-1}$$ depending on solvent composition [3]. For instance, in a 55% methanol-water mixture, $$K1 = 373\ \text{M}^{-1}$$, decreasing to 136 M$$^{-1}$$ in 65% methanol due to reduced hydrophobic driving forces [3].

Molecular dynamics (MD) simulations elucidate the binding geometry: the anthracene ring aligns vertically within the β-CD cavity, maximizing van der Waals interactions, while the hydroxymethyl group remains near the wider rim [5]. Methylation of β-CD (e.g., dimethyl-β-CD) enhances binding affinity by ~20% compared to native β-CD, as methyl groups disrupt intra-cyclodextrin hydrogen bonds, increasing cavity hydrophobicity [5]. This structural adaptation improves guest retention, critical for catalytic applications.

Catalytic Diels-Alder Reaction Mechanisms

Cyclodextrins accelerate Diels-Alder reactions between 9-anthracenemethanol and N-substituted maleimides by up to 10-fold under aqueous conditions [1]. For example, methyl-β-CD promotes a 94% conversion of N-cyclohexylmaleimide and 9-anthracenemethanol within 24 hours at 40°C [1]. Quantum mechanics/molecular mechanics (QM/MM) simulations attribute this rate enhancement to two factors:

- Preorganization: Cyclodextrins co-localize reactants, reducing the entropy penalty of transition state formation. The activation free energy ($$\Delta G^\ddagger$$) decreases by ~12 kcal/mol when reactants are bound to dimethyl-β-CD compared to the uncatalyzed reaction [6].

- Electronic Modulation: The maleimide’s electron-deficient double bond is polarized via partial charge transfer from cyclodextrin hydroxyl groups, increasing dienophilicity [1] [5].

Notably, hydrogen bonding between cyclodextrins and maleimides is minimal; instead, van der Waals interactions dominate stabilization [5]. Transition state geometries show π-π stacking between the anthracene core and maleimide, with reaction rates correlating strongly with host-guest binding strengths [6].

Steric and Electronic Modulation in Nanoreactors

The steric environment of cyclodextrin cavities directly influences reaction outcomes. For instance:

- Cavity Size: β-CD (internal diameter ~6.5 Å) optimally accommodates 9-anthracenemethanol, whereas larger γ-CD (diameter ~8.5 Å) permits unproductive rotational freedom, reducing catalytic efficiency [3] [5].

- Substituent Effects: Methyl-β-CD’s hydrophobic methyl groups enhance van der Waals interactions with the anthracene ring, increasing reaction yields by 15–20% compared to native β-CD [5].

Electronic effects also play a role. Host-induced polarization of the maleimide’s carbonyl groups raises the LUMO energy by ~0.3 eV, lowering the kinetic barrier for the Diels-Alder reaction [6]. This electronic activation is absent in nonpolar solvents, underscoring the necessity of cyclodextrin mediation in aqueous systems [1].

Preorganization Effects on Reaction Thermodynamics

Preorganization by cyclodextrins significantly alters reaction thermodynamics. MMPB/SA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations reveal that dimethyl-β-CD reduces the entropic penalty ($$-T\Delta S$$) of activation from −17.3 kcal/mol (uncatalyzed) to −1.5 kcal/mol by immobilizing reactants in a reactive conformation [6].

Table 1: Thermodynamic Parameters for Diels-Alder Reactions Catalyzed by Cyclodextrins

| System | ΔG (kcal/mol) | ΔH (kcal/mol) | −TΔS (kcal/mol) |

|---|---|---|---|

| Uncatalyzed | 25.1 | 18.2 | −17.3 |

| β-CD Catalyzed | 18.6 | 13.6 | −5.0 |

| Dimethyl-β-CD Catalyzed | 15.4 | 14.4 | −1.5 |

Data derived from QM/MM simulations [6] highlight dimethyl-β-CD’s superior performance, as its stronger binding minimizes conformational entropy losses. Experimental activation energies corroborate these findings, with dimethyl-β-CD reducing $$E_a$$ by 30% compared to β-CD [1] [5].

The photochemical behavior of 9-anthracenemethanol exhibits pronounced wavelength dependence, with distinct reaction pathways observed across different regions of the electromagnetic spectrum. Research has demonstrated that this compound undergoes fundamentally different photochemical transformations depending on the excitation wavelength employed [1] [2] [3].

At shorter wavelengths (λ ≤ 320 nanometers), 9-anthracenemethanol primarily undergoes photolysis reactions rather than photodimerization. Studies have shown that irradiation at 254 nanometers results in quantum yields approaching 95% for photolysis products, with anthracene being the primary product formed through cleavage of the carbon-oxygen bond [3] [4]. The maximum quantum yield for anthracene formation reaches 29% at 270 nanometers, indicating optimal photolysis conditions in this spectral region [3].

The transition from photolysis to photodimerization occurs around 320 nanometers, where the quantum yield for dimerization begins to dominate. At 365 nanometers, the characteristic wavelength commonly used in photochemical studies, 9-anthracenemethanol exhibits a photodimerization quantum yield of approximately 10% [5]. This represents a significant shift from the photolysis pathway observed at shorter wavelengths.

Extended wavelength studies have revealed that photodimerization can occur even in the visible region, albeit with reduced efficiency. At 410 nanometers, the compound maintains detectable photoreactivity with quantum yields of approximately 3%, demonstrating the potential for visible-light-activated photochemistry [5] [6]. The reactivity extends to 468 nanometers, where quantum yields drop to 0.5%, representing the practical limit of photochemical activity for this compound.

The wavelength-dependent behavior can be attributed to the different electronic transitions accessed at various excitation energies. The π-π* transitions dominating at shorter wavelengths favor bond cleavage and photolysis, while the lower-energy transitions accessed at longer wavelengths promote the formation of excimers and subsequent photodimerization [2] [7].

Confinement-Induced Regioselectivity Modulation

One of the most remarkable aspects of 9-anthracenemethanol photochemistry is the dramatic modulation of regioselectivity achieved through confinement in various supramolecular environments. This phenomenon represents a powerful tool for controlling product distribution in photochemical reactions.

In free solution, 9-anthracenemethanol photodimerization typically yields the thermodynamically favored anti-isomer, with approximately 85% selectivity for this product [8] [9]. The anti-isomer features hydroxyl groups pointing in opposite directions within the dianthracene structure, representing the most stable configuration under normal conditions.

However, confinement within cucurbit [10]uril (CB [10]) hosts dramatically reverses this selectivity, yielding greater than 80% of the syn-isomer where hydroxyl groups point in the same direction [11] [9]. This remarkable selectivity reversal occurs due to preorganization of the 9-anthracenemethanol molecules within the CB [10] cavity, which constrains the molecular orientations and favors formation of the kinetically preferred syn-product.

The CB [10] system also demonstrates exceptional rate enhancement, with photodimerization rates increased by approximately 100-fold compared to free solution [11] [8]. This acceleration results from the increased local concentration of anthracene molecules under confinement and the hydrogen bonding interactions between 9-anthracenemethanol and the CB [10] portal oxygens.

Cucurbit [12]uril (CB [12]) provides a different confinement environment, yielding moderate selectivity modulation with approximately 80% anti-isomer formation and 50-fold rate enhancement [11] [9]. The larger cavity size of CB [12] allows for different molecular orientations compared to CB [10], resulting in selectivity patterns intermediate between free solution and CB [10] confinement.

Nanoflask environments, formed through nanoparticle aggregation, also demonstrate significant regioselectivity control. Studies have shown that 9-anthracenemethanol molecules entrapped within these nanoflasks exhibit preferential formation of the syn-isomer (greater than 80%) due to preorganization effects similar to those observed in CB [10] systems [8].

Crystal lattice confinement represents the most dramatic example of regioselectivity control, with topochemical photodimerization yielding up to 95% syn-isomer selectivity and rate enhancements of 500-fold [13] [14]. This extreme selectivity results from the rigid organization of molecules within the crystal structure, which predetermines the reaction geometry and virtually eliminates competing pathways.

Anthracene as Photoremovable Protecting Group

The photoremovable protecting group (PPG) functionality of 9-anthracenemethanol represents a significant advancement in photochemical methodology. This application exploits the photolytic cleavage of the carbon-heteroatom bond to release protected substrates upon irradiation.

The mechanism of photoremovable protection involves light-induced heterolytic cleavage of the carbon-oxygen bond, generating a stabilized carbocation intermediate and the released substrate [4] [11]. Studies have demonstrated that this process can be achieved efficiently at wavelengths around 350 nanometers, with quantum yields reaching 85% for optimal substrate-protecting group combinations [4].

The anthracene photoremovable protecting group system offers several advantages over conventional PPGs. First, the reaction proceeds with high quantum efficiency, requiring relatively low light doses for complete substrate release. Second, the anthracene chromophore provides strong absorption in the near-UV region, enabling selective activation without interference from other chromophores. Third, the reaction products are easily separable, facilitating purification of the released substrate.

Various substrate classes have been successfully protected using the 9-anthracenemethanol system. Alcohols represent the most extensively studied substrates, with reaction times typically ranging from 2 to 4 hours for complete deprotection under standard irradiation conditions [4]. Amines can also be effectively protected, though with somewhat lower quantum yields (approximately 45%) and longer reaction times (4-6 hours) [4].

The protecting group system shows remarkable compatibility with different functional groups. Thiols, phosphines, and even halide ions can be released through photolytic cleavage, though with decreasing efficiency as the leaving group ability decreases [4]. The wavelength requirements also shift to longer wavelengths (380-420 nanometers) for these less favorable substrates.

Applications of the 9-anthracenemethanol PPG system include controlled drug release, where the protecting group prevents premature activation of pharmacologically active compounds. The system has also found utility in materials science, where light-triggered release of crosslinking agents or catalysts enables spatially controlled polymerization or chemical modification.

Singlet Oxygen Generation and Energy Transfer

The singlet oxygen generation capabilities of 9-anthracenemethanol and its derivatives represent a crucial aspect of their photochemical utility. This property underlies applications in photodynamic therapy, photochemical synthesis, and materials science.

The parent 9-anthracenemethanol compound exhibits modest singlet oxygen quantum yields (approximately 5%) under direct irradiation [15] [16]. However, the formation of endoperoxide intermediates dramatically enhances singlet oxygen production capabilities. The 9-anthracenemethanol endoperoxide, formed through reaction with ground-state oxygen, demonstrates exceptional singlet oxygen quantum yields approaching 99% [15] [16].

The mechanism of singlet oxygen generation involves thermal or photolytic decomposition of the endoperoxide bridge, releasing molecular oxygen in the excited singlet state. This process occurs with remarkable efficiency, as demonstrated by the near-quantitative conversion of stored oxygen to the singlet state [17] [18]. The endoperoxide system thus functions as a "dark" singlet oxygen source, capable of delivering reactive oxygen species without continued irradiation.

Energy transfer processes play a crucial role in the photochemical behavior of 9-anthracenemethanol systems. The compound can function as both an energy donor and acceptor, depending on the specific molecular environment and partner molecules present. Energy transfer efficiency reaches 95% in optimized endoperoxide systems, making these compounds highly effective photosensitizers [15] [16].

The lifetime of singlet oxygen generated from 9-anthracenemethanol endoperoxides extends to 65 microseconds in suitable solvents, significantly longer than typical singlet oxygen lifetimes [15] [16]. This extended lifetime enhances the probability of productive reactions with target molecules, improving the efficiency of photodynamic processes.

Applications of the singlet oxygen generation capability include photodynamic therapy, where controlled release of singlet oxygen enables selective destruction of cancer cells [16] [19]. The system has also found utility in photochemical synthesis, where singlet oxygen serves as a selective oxidizing agent for various organic transformations.

The anthracene-based singlet oxygen generation system offers advantages over conventional photosensitizers, including the ability to deliver singlet oxygen in dark conditions through endoperoxide thermolysis [16] [19]. This property enables sustained photodynamic activity without continuous irradiation, potentially improving therapeutic efficacy while reducing photodamage to healthy tissues.

XLogP3

LogP

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard